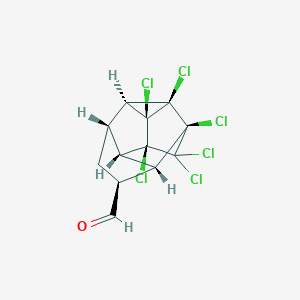
1,2,4,5-Tetrabromobenzene
Descripción general
Descripción
1,2,4,5-Tetrabromobenzene is an organic compound with the empirical formula C6H2Br4. It is used as a building block to prepare various aryl-containing compounds . The compound is a white solid .
Synthesis Analysis
The synthesis of 1,2,4,5-tetrabromobenzene has been reported from benzene and excess bromine in a sealed tube at 150 °C . It has also been used in the synthesis of diethynyltriptycene-linked dipyridyl ligands .Molecular Structure Analysis
The molecular weight of 1,2,4,5-Tetrabromobenzene is 393.70 g/mol . The SMILES string representation is Brc1cc(Br)c(Br)cc1Br .Chemical Reactions Analysis
1,2,4,5-Tetrabromobenzene has been used as a building block to prepare various aryl-containing compounds such as tetrabenzanthracene, substituted pentacenes . It has also been used in the synthesis of diethynyltriptycene-linked dipyridyl ligands .Physical And Chemical Properties Analysis
1,2,4,5-Tetrabromobenzene is a white solid with a melting point of 180-182 °C (lit.) . It has a molecular weight of 393.70 g/mol .Aplicaciones Científicas De Investigación
Pressure-Induced Phase Transition Studies
1,2,4,5-Tetrabromobenzene has been used in studies of pressure-induced phase transitions . The effects of pressure on the frequencies and band structures of the Raman active inter- and intramolecular vibrations of the 1,2,4,5-tetrabromobenzene crystal were studied under hydrostatic pressures up to 5 GPa at 300 K in a gasketed diamond anvil cell .
Polymorphic Transformation Research
This compound has been used in research mapping the polymorphic transformation gateway vibration in crystalline 1,2,4,5-tetrabromobenzene . The thermosalient behavior of 1,2,4,5-tetrabromobenzene is related to a temperature-induced polymorphic structural change .
Synthesis of Diethynyltriptycene-Linked Dipyridyl Ligands
1,2,4,5-Tetrabromobenzene is used in the synthesis of diethynyltriptycene-linked dipyridyl ligands . These ligands have potential applications in coordination chemistry and materials science.
Generation of Dibenzyne
This compound is used in the generation of dibenzyne . Dibenzyne is a reactive intermediate in organic chemistry and has been studied for its unique reactivity and bonding.
Production of 6,7-Dibromo-1,4-Epoxy-1,4-Dihydronaphthalene
1,2,4,5-Tetrabromobenzene is also used to produce 6,7-dibromo-1,4-epoxy-1,4-dihydronaphthalene at a temperature of -23°C . This compound could be used as a building block in organic synthesis.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1,2,4,5-tetrabromobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br4/c7-3-1-4(8)6(10)2-5(3)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKHVNQHBOGZER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060910 | |
| Record name | 1,2,4,5-Tetrabromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4,5-Tetrabromobenzene | |
CAS RN |
636-28-2 | |
| Record name | 1,2,4,5-Tetrabromobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=636-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4,5-Tetrabromobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 636-28-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27002 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,2,4,5-tetrabromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,4,5-Tetrabromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4,5-tetrabromobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.231 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,4,5-TETRABROMOBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M25DK66LCZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,2,4,5-tetrabromobenzene?
A1: 1,2,4,5-Tetrabromobenzene has a molecular formula of C6H2Br4 and a molecular weight of 393.69 g/mol. []
Q2: What spectroscopic data is available for 1,2,4,5-tetrabromobenzene?
A2: Several spectroscopic studies have been conducted on 1,2,4,5-TeBB, including Raman, infrared (IR), and nuclear quadrupole resonance (NQR) spectroscopy. These studies provide insights into the vibrational modes, molecular structure, and phase transitions of the compound. [, , , , , ]
Q3: What is known about the thermal stability of 1,2,4,5-tetrabromobenzene?
A3: 1,2,4,5-Tetrabromobenzene exhibits polymorphism and undergoes a phase transition from its β form to its γ form at 307 K (34 °C). [] This transition is thermosalient, meaning the crystals jump or fracture upon heating. [, , , ]
Q4: How does the nanoscale crystallization of 1,2,4,5-tetrabromobenzene affect its thermal behavior?
A4: Nanoscale crystals of 1,2,4,5-TeBB, prepared within nanoporous anodic aluminum oxide templates, exhibit different thermal behavior compared to bulk crystals. These nanocrystals crystallize in the less stable γ phase and remain stable up to 80 °C, subliming at higher temperatures, unlike the bulk crystals. []
Q5: Can 1,2,4,5-tetrabromobenzene be used in catalytic debromination reactions?
A5: Yes, 1,2,4,5-TeBB itself can act as a substrate for catalytic debromination reactions. Studies have shown successful debromination using palladium catalysts and isopropyl alcohol as a hydrogen source, achieving complete debromination under optimized conditions. []
Q6: Are there other catalytic applications of 1,2,4,5-tetrabromobenzene?
A6: 1,2,4,5-Tetrabromobenzene can be used as a starting material to synthesize various compounds with potential catalytic applications. For example, it can be used as a 1,4-benzadiyne equivalent in organic synthesis. [] It can also be used to synthesize bis(germacyclopropa)benzenes, which could potentially have catalytic applications in organic reactions. []
Q7: Have computational methods been used to study the properties of 1,2,4,5-tetrabromobenzene?
A7: Yes, computational studies have been conducted to investigate the reactions of 1,2,4,5-TeBB with OH radicals. These studies have helped elucidate the reaction mechanisms, kinetics, and develop quantitative structure-activity relationship (QSAR) models to predict the reactivity of similar compounds. []
Q8: How do structural modifications of 1,2,4,5-tetrabromobenzene affect its properties?
A8: The position and number of bromine atoms in the benzene ring influence the physical and chemical properties of the molecule. For example, 1,2,4,5-TeBB exhibits different phase transition behavior compared to its isomer, 1,3,5-tribromobenzene. [, ]
Q9: What is the environmental impact of 1,2,4,5-tetrabromobenzene?
A9: Although not as extensively studied as polybrominated diphenyl ethers (PBDEs), 1,2,4,5-TeBB has been detected in environmental samples, including human milk. [] Its presence raises concerns about potential bioaccumulation and toxicological effects.
Q10: What is known about the bioconcentration of 1,2,4,5-tetrabromobenzene?
A10: Studies on rainbow trout have shown that 1,2,4,5-TeBB bioaccumulates in fish tissues. Its high octanol-water partition coefficient (Kow) suggests a potential for biomagnification in the food chain. []
Q11: What analytical methods are used to detect and quantify 1,2,4,5-tetrabromobenzene?
A11: Gas chromatography coupled with mass spectrometry (GC/MS) is commonly used to identify and quantify 1,2,4,5-TeBB in environmental and biological samples. [] High-performance liquid chromatography (HPLC) is another method used to determine its physicochemical properties, such as water solubility and octanol-water partition coefficient. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[3-(Cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile](/img/structure/B48299.png)


![2-[4-(Boc-amino)-3-pyridyl]ethanol](/img/structure/B48303.png)







